1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16234470
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid -](/images/structure/VC16234470.png)
Specification
Molecular Formula | C21H21NO4 |
---|---|
Molecular Weight | 351.4 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
Standard InChI Key | UZAANVFMPWVILR-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Mass
Based on structural analogs , the molecular formula is deduced as C₂₄H₂₅NO₄, yielding a molecular weight of 391.46 g/mol. Comparative data from piperidine derivatives (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid, MW 365.4 g/mol ) highlight the mass difference attributable to the pyrrolidine vs. piperidine ring systems.
Table 1: Comparative Molecular Data for Fmoc-Protected Heterocycles
Spectroscopic Signatures
While direct spectroscopic data for the target compound is unavailable, inferences from related Fmoc-protected amines suggest characteristic features:
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¹H NMR: Aromatic protons from the fluorenyl group (δ 7.2–7.8 ppm), methylene protons of the Fmoc group (δ 4.2–4.4 ppm), and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
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IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .
Synthetic Methodologies
Fmoc Protection Strategies
Applications in Drug Discovery
Peptide Synthesis
The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butoxycarbonyl, Boc) makes this compound valuable in SPPS. Its stability under basic conditions allows sequential deprotection using piperidine, enabling iterative peptide chain elongation .
Conformational Restriction in Medicinal Chemistry
Incorporating methyl-substituted pyrrolidine rings imposes torsional constraints on peptide backbones, enhancing target binding affinity. For instance, Fmoc-protected 4-methylpyrrolidine-3-carboxylic acid derivatives serve as proline analogs in angiotensin-converting enzyme (ACE) inhibitors .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
The compound exhibits low aqueous solubility (<1 mg/mL) due to the hydrophobic Fmoc group. Calculated partition coefficients (LogP ≈ 3.2) align with values for Fmoc-piperidine analogs , suggesting moderate membrane permeability.
Stability Profiles
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